REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([OH:16])[C:12]([F:15])([F:14])[F:13])=[CH:7][N:6]=1.O.Cl[O-].[Ca+2].Cl[O-]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[F:18][C:2]([F:1])([F:17])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:16])[C:12]([F:13])([F:14])[F:15])=[CH:7][N:6]=1 |f:2.3.4,5.6|
|
Name
|
2-(2,2,2-trifluoroethoxy)-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine
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Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=NC=C(C=C1)C(C(F)(F)F)O)(F)F
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Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
is stirred for 4 hours with vigorous mixing, during which the reaction temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
rises to 25 ° C
|
Type
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CUSTOM
|
Details
|
the phases are separated
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Type
|
EXTRACTION
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Details
|
the aqueous phase is extracted several times with methylene chloride
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Type
|
WASH
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Details
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the combined organic phases are washed with saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying the organic phase with sodium sulfate
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Type
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DISTILLATION
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Details
|
the volatiles are distilled off
|
Type
|
DISTILLATION
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Details
|
distillation of the crude product in a kugelrohr (0.3 mbar, 100°-120° C. bath temperature), 2.38 g (87% of theory) of 2-(2,2,2-trifluoroethoxy)-5-trifluoroacetylpyridine
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Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC(COC1=NC=C(C=C1)C(C(F)(F)F)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |